An In-depth Technical Guide to 3,4-Dichlorothiophene-2-carboxylic acid
An In-depth Technical Guide to 3,4-Dichlorothiophene-2-carboxylic acid
CAS Number: 61209-02-7
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dichlorothiophene-2-carboxylic acid, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its chemical and physical properties, outlines plausible synthetic routes with detailed experimental considerations, and explores its reactivity. A key focus is placed on its emerging role as a valuable building block in the design of targeted therapeutics, particularly as a scaffold for phosphodiesterase 4 (PDE4) inhibitors. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and application of this versatile molecule.
Introduction: The Thiophene Scaffold in Modern Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to engage in a variety of biological interactions. As a bioisostere of the benzene ring, it offers a similar spatial arrangement but with distinct electronic and metabolic profiles. The introduction of halogen substituents, particularly chlorine, onto the thiophene core profoundly influences its reactivity and pharmacological activity. The electron-withdrawing nature of chlorine atoms can enhance the acidity of adjacent functional groups, modulate the electron density of the aromatic system, and introduce new vectors for molecular interactions. 3,4-Dichlorothiophene-2-carboxylic acid, with its specific substitution pattern, presents a unique combination of features that make it a valuable intermediate for the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 3,4-Dichlorothiophene-2-carboxylic acid is paramount for its effective use in research and development.
General Properties
| Property | Value | Source |
| CAS Number | 61209-02-7 | [1] |
| Molecular Formula | C₅H₂Cl₂O₂S | [1] |
| Molecular Weight | 197.04 g/mol | [1] |
| Appearance | Off-white to light yellow solid (predicted) | General knowledge |
| Storage | 2-8°C, under inert atmosphere | [1] |
Spectroscopic Characterization
2.2.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to be simple, showing a single resonance for the proton at the 5-position of the thiophene ring. Due to the electron-withdrawing effects of the adjacent chlorine and carboxylic acid groups, this proton will be significantly deshielded and is predicted to appear as a singlet in the range of δ 7.5-8.0 ppm . The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, typically appearing between δ 10-13 ppm .
2.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum will provide valuable information about the carbon framework. The predicted chemical shifts are as follows:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 160-165 | Typical range for a carboxylic acid carbonyl carbon attached to an aromatic ring. |
| C2 | 130-135 | Attached to the carboxylic acid group and adjacent to a chlorinated carbon. |
| C3 | 128-133 | Attached to a chlorine atom and adjacent to another chlorinated carbon. |
| C4 | 125-130 | Attached to a chlorine atom and adjacent to the sulfur atom. |
| C5 | 128-133 | The only carbon bearing a hydrogen atom, deshielded by the sulfur and adjacent chlorinated carbon. |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Characteristic broad absorption due to hydrogen bonding. |
| C-H (aromatic) | ~3100 | Stretching vibration of the C-H bond on the thiophene ring. |
| C=O (Carboxylic Acid) | 1720-1680 | Strong, sharp carbonyl stretch. Conjugation with the thiophene ring may lower the frequency. |
| C=C (aromatic) | 1550-1450 | Ring stretching vibrations. |
| C-Cl | 800-600 | Carbon-chlorine stretching vibrations. |
2.2.4. Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 196, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). A significant fragment would be the loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 151.
Synthesis and Purification
While a specific, detailed synthetic protocol for 3,4-Dichlorothiophene-2-carboxylic acid is not widely published, a plausible and efficient route can be designed based on established methodologies for the synthesis of related thiophene derivatives.[2][3] The proposed synthesis involves the dichlorination of a suitable thiophene precursor followed by regioselective carboxylation.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3,4-Dichlorothiophene-2-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3,4-Dichlorothiophene
Causality: The initial step focuses on the selective dichlorination of the thiophene ring. While direct chlorination can lead to a mixture of products, the use of N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can offer better control. For the synthesis of the 3,4-dichloro isomer, a multi-step process starting from a pre-functionalized thiophene might be necessary to ensure regioselectivity. However, for the purpose of this guide, we will outline a general chlorination approach.
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Reagents and Materials:
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Thiophene
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., Acetic acid, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere, dissolve thiophene in the chosen anhydrous solvent.
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Cool the solution to 0°C using an ice bath.
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Slowly add a solution of the chlorinating agent (e.g., NCS in the same solvent) dropwise to the stirred thiophene solution. The stoichiometry will need to be carefully controlled to favor dichlorination.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate 3,4-Dichlorothiophene.
-
Step 2: Carboxylation of 3,4-Dichlorothiophene
Causality: This step introduces the carboxylic acid functionality at the 2-position. This is typically achieved via metallation (using a strong base like n-butyllithium or by forming a Grignard reagent) followed by quenching with carbon dioxide (dry ice). The 2-position is generally the most acidic and therefore the most likely to be deprotonated.
-
Reagents and Materials:
-
3,4-Dichlorothiophene
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n-Butyllithium (n-BuLi) in hexanes or Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Standard glassware for air- and moisture-sensitive reactions
-
-
Procedure (using n-BuLi):
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3,4-Dichlorothiophene in anhydrous THF or diethyl ether.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution. A color change is often observed, indicating the formation of the lithiated species. Stir the mixture at this temperature for 1-2 hours.
-
In a separate flask, crush a sufficient amount of dry ice.
-
Carefully transfer the lithiated thiophene solution via cannula onto the crushed dry ice. A vigorous reaction will occur.
-
Allow the mixture to warm to room temperature.
-
Acidify the mixture with dilute aqueous HCl to a pH of ~2.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 3,4-Dichlorothiophene-2-carboxylic acid.
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Chemical Reactivity and Synthetic Utility
The reactivity of 3,4-Dichlorothiophene-2-carboxylic acid is dictated by the interplay of the electron-deficient thiophene ring and the carboxylic acid functionality.
Reactions of the Carboxylic Acid Group
The carboxylic acid group undergoes typical transformations, providing access to a range of derivatives:
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Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) or using coupling agents (e.g., DCC) yields the corresponding esters.
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Amide Formation: Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with amines, provides a versatile route to amides.[2] This is a crucial step in the synthesis of many biologically active molecules.
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Reduction: The carboxylic acid can be reduced to the corresponding alcohol, (3,4-dichlorothiophen-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactivity of the Dichlorothiophene Ring
The two chlorine atoms on the thiophene ring render it electron-deficient, which influences its susceptibility to electrophilic and nucleophilic substitution reactions.
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Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it more susceptible to SNAr reactions, particularly with strong nucleophiles. However, the positions of the chlorine atoms (3 and 4) are less activated towards SNAr compared to halogens at the 2 or 5 positions.
-
Electrophilic Aromatic Substitution: Further electrophilic substitution on the ring is expected to be difficult due to the deactivating effect of the chlorine atoms and the carboxylic acid group. If a reaction were to occur, it would likely be directed to the 5-position.
-
Cross-Coupling Reactions: The C-Cl bonds can potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This opens up a vast chemical space for the synthesis of complex derivatives.
Applications in Drug Discovery and Development
The unique structural and electronic features of 3,4-Dichlorothiophene-2-carboxylic acid make it a highly attractive building block in the design of novel therapeutic agents.
Scaffold for Phosphodiesterase 4 (PDE4) Inhibitors
A growing body of evidence suggests that thiophene-based compounds are effective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[4][5][6][7] Dysregulation of cAMP signaling is implicated in a variety of inflammatory and neurological disorders. PDE4 has four subtypes (A, B, C, and D), and selective inhibition of these subtypes is a key strategy for developing targeted therapies with reduced side effects.
Thiophene-2-carboxylic acid derivatives can be elaborated into amides and other functional groups that can effectively bind to the active site of PDE4. The dichlorinated thiophene core of 3,4-Dichlorothiophene-2-carboxylic acid can serve to:
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Orient the molecule within the binding pocket: The specific substitution pattern can dictate the conformation of the inhibitor, leading to enhanced binding affinity and selectivity.
-
Modulate physicochemical properties: The chlorine atoms can improve properties such as metabolic stability and cell permeability.
-
Engage in specific interactions: The chlorine atoms may form halogen bonds or other non-covalent interactions with amino acid residues in the active site, contributing to the overall binding energy.
Caption: Role as a scaffold for PDE4 inhibitors.
Other Potential Applications
Beyond PDE4 inhibition, the structural motifs present in 3,4-Dichlorothiophene-2-carboxylic acid suggest its potential utility in the development of:
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Antimicrobial agents: Halogenated thiophenes have been reported to possess antibacterial and antifungal activities.
-
Agrochemicals: The thiophene core is found in a number of commercial pesticides and herbicides.[2]
-
Organic electronic materials: Thiophene-based polymers are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of 3,4-Dichlorothiophene-2-carboxylic acid could be harnessed in the synthesis of novel monomers for such applications.[8]
Safety and Handling
While a specific safety data sheet (SDS) for 3,4-Dichlorothiophene-2-carboxylic acid is not universally available, the following precautions should be taken based on the known hazards of similar chlorinated organic acids.
-
Hazard Statements (Predicted):
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
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Conclusion
3,4-Dichlorothiophene-2-carboxylic acid is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The unique electronic and steric properties conferred by the dichlorinated thiophene core make it a promising scaffold for the design of novel therapeutic agents, particularly selective PDE4 inhibitors. This guide provides a solid foundation for researchers looking to explore the chemistry and applications of this intriguing molecule, paving the way for future discoveries and innovations.
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